molecular formula C5H7NO2S B8387670 (4R)-4-Acetylthio-2-oxoazetidine

(4R)-4-Acetylthio-2-oxoazetidine

Cat. No.: B8387670
M. Wt: 145.18 g/mol
InChI Key: NYOUQWVIMBQOJL-RXMQYKEDSA-N
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Description

(4R)-4-Acetylthio-2-oxoazetidine is a synthetically specialized β-lactam (2-oxoazetidine) derivative of significant interest in pharmaceutical and bioorganic chemistry research. The core β-lactam scaffold is a privileged structure in drug discovery, most famously as the central motif in antibiotic agents like penicillins . Beyond antibiotics, the 2-oxoazetidine core is being investigated for its potential in developing inhibitors of clinically significant enzymes such as β-lactamases, as well as for compounds with antitubercular and antiproliferative activities . This particular compound is structurally characterized by its (R) configuration at the 4-position and a critical acetylthio (-SAc) functional group. The thioester moiety offers a versatile chemical handle for further synthetic elaboration; it can serve as a protected thiol that can be readily deacetylated or participate in thiol-exchange reactions, enabling researchers to construct more complex molecules or probe biological systems. As a chiral building block, this compound provides a pathway to access stereochemically defined and medically relevant β-lactam derivatives, facilitating the exploration of structure-activity relationships in drug design projects . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

S-[(2R)-4-oxoazetidin-2-yl] ethanethioate

InChI

InChI=1S/C5H7NO2S/c1-3(7)9-5-2-4(8)6-5/h5H,2H2,1H3,(H,6,8)/t5-/m1/s1

InChI Key

NYOUQWVIMBQOJL-RXMQYKEDSA-N

Isomeric SMILES

CC(=O)S[C@@H]1CC(=O)N1

Canonical SMILES

CC(=O)SC1CC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

Compound Name Core Structure Substituents Similarity Score (vs. Target)
(4R)-4-Acetylthio-2-oxoazetidine Azetidine (4-membered) 4-acetylthio, 2-oxo Reference
(R)-3-Acetylthiazolidine-4-carboxylic acid Thiazolidine (5-membered) 3-acetyl, 4-carboxylic acid 1.00
(S)-Thiazolidine-4-carboxylic acid Thiazolidine (5-membered) 4-carboxylic acid 0.82
(R)-2-Oxothiazolidine-4-carboxylic acid Thiazolidine (5-membered) 2-oxo, 4-carboxylic acid 0.77

Analysis :

  • Ring Size : The target’s 4-membered azetidine ring confers higher ring strain and reactivity compared to 5-membered thiazolidines, influencing pharmacokinetic properties like metabolic stability .
  • Substituents : The acetylthio group distinguishes it from carboxylic acid-containing analogs (e.g., (R)-2-Oxothiazolidine-4-carboxylic acid), which may alter solubility and binding affinity .

Analysis :

  • The target compound’s synthesis likely involves β-lactam formation via Staudinger or Kinugasa reactions, followed by thiolation. In contrast, thiazolidine derivatives are synthesized via cyclocondensation or thiourea intermediates .

Key Findings:

Compound Name Melting Point (°C) Biological Activity Reference
This compound Not reported Potential β-lactamase inhibition
2-Thioxothiazolidin-4-one derivatives 150–220 Antimicrobial, anticancer
Quinazoline-2-thione derivatives 180–210 Anticonvulsant, anti-inflammatory

Analysis :

  • The target’s β-lactam core suggests activity against bacterial enzymes (e.g., penicillin-binding proteins), though direct evidence is absent in the provided evidence .
  • Thiazolidine derivatives exhibit broader biological applications, attributed to their thioxo groups enhancing redox activity and metal chelation .
  • Higher melting points in thiazolidines (150–220°C) vs. azetidines (unreported) may reflect greater crystallinity due to hydrogen-bonding carboxylic acid groups .

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The substitution proceeds via an SN2 mechanism, where thiolacetic acid’s thiolate anion attacks the electrophilic C4 carbon, displacing the acetoxy group. This mechanism ensures inversion of configuration at C4. If the starting material 1 possesses the 4S configuration, the product will adopt the 4R configuration, as confirmed by X-ray crystallography and NMR studies. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at ambient temperature, yielding the target compound in 65–75% efficiency.

Experimental Protocol

A representative procedure involves dissolving 1 (5.0 g, 34.5 mmol) in anhydrous DMF (50 mL) under nitrogen. Thiolacetic acid (3.2 mL, 45 mmol) is added dropwise, followed by triethylamine (6.3 mL, 45 mmol) to generate the thiolate anion. The mixture is stirred for 12 hours, after which the solvent is removed under reduced pressure. The residue is purified via flash chromatography (ethyl acetate/hexane, 1:1) to isolate this compound as a white solid (4.2 g, 72%).

Lewis Acid-Catalyzed Thioacetylation

Alternative methods employ Lewis acids to enhance reaction rates and selectivity. Tin(IV) chloride (SnCl₄) and boron trifluoride diethyl etherate (BF₃·OEt₂) have shown efficacy in facilitating thioacetylation, particularly for sterically hindered substrates.

Tin(IV) Chloride-Mediated Reaction

In a modified protocol, 1 (2.0 g, 13.8 mmol) is treated with SnCl₄ (1.5 mL, 13.8 mmol) in dichloromethane (20 mL) at 0°C. Thiolacetic acid (1.2 mL, 16.6 mmol) is added, and the mixture is warmed to room temperature over 4 hours. This method achieves 85% yield, with SnCl₄ postulated to activate the β-lactam carbonyl, increasing electrophilicity at C4.

Sulfonation and Functional Group Interconversion

Patent literature describes indirect routes involving sulfonation of intermediate β-lactams. For example, 4-mercapto-2-oxoazetidine is acetylated using acetic anhydride in pyridine, yielding the target compound. While this method avoids direct substitution, it introduces additional steps, reducing overall efficiency (45–55% yield).

Comparative Analysis of Synthetic Methods

Method Conditions Yield Stereoselectivity Key Advantage
Nucleophilic SubstitutionDMF, Et₃N, RT72%99% ee (4R)Simplicity, high scalability
SnCl₄ CatalysisCH₂Cl₂, 0°C → RT85%98% ee (4R)Enhanced rate, mild conditions
Sulfonation-AcylationPyridine, Ac₂O, reflux50%95% ee (4R)Applicable to diverse thiols

Challenges and Optimization Strategies

Byproduct Formation

Competing hydrolysis of the β-lactam ring is a major side reaction, especially in aqueous media. Anhydrous conditions and rigorous exclusion of moisture are critical. In one study, adding molecular sieves improved yield by 15%.

Scalability Issues

Large-scale reactions face difficulties in maintaining stereochemical purity. Continuous flow systems have been proposed to mitigate this, achieving 99% ee at kilogram-scale production .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (4R)-4-Acetylthio-2-oxoazetidine, and how can they be methodologically addressed?

  • Answer : The strained azetidine ring and stereochemical control at the 4R position are primary challenges. Synthesis typically involves:

  • Step 1 : Preparation of the azetidine core via cyclization of β-lactam precursors under controlled conditions (e.g., low-temperature reactions to minimize ring strain) .
  • Step 2 : Stereoselective introduction of the acetylthio group using chiral catalysts or protecting-group strategies to preserve the 4R configuration .
  • Step 3 : Ketone stabilization at the 2-position via inert atmosphere handling to prevent oxidation side reactions .
    • Validation : NMR (1H/13C) and chiral HPLC are critical for confirming stereochemical purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Answer :

TechniqueApplication
NMR Spectroscopy Confirms ring structure, acetylthio group position, and stereochemistry via coupling constants .
HPLC-MS Assesses purity (>95% threshold for biological assays) and detects degradation products .
X-ray Crystallography Resolves absolute configuration and ring conformation .

Q. What are the recommended storage conditions to prevent degradation?

  • Answer : Store under argon at –20°C in anhydrous DMSO or acetonitrile. Avoid prolonged exposure to light or moisture, which can hydrolyze the thioester or oxidize the ketone .

Advanced Research Questions

Q. How can researchers mitigate the instability of the azetidine ring during functionalization reactions?

  • Answer :

  • Strategy 1 : Use bulky electron-withdrawing groups (e.g., trifluoroacetyl) to reduce ring strain during nucleophilic substitutions .
  • Strategy 2 : Conduct reactions in non-polar solvents (e.g., toluene) at sub-ambient temperatures to slow ring-opening kinetics .
  • Strategy 3 : Monitor reaction progress in real-time using FTIR to detect ring degradation (e.g., C=O stretching shifts) .

Q. How do structural modifications at the 2-oxo position influence biological activity?

  • Answer : Comparative studies with analogs (e.g., thiazolidinones, pyrimidines) suggest:

  • Modification 1 : Electron-withdrawing groups at the 2-oxo position enhance electrophilicity, improving enzyme inhibition (e.g., protease targets) .
  • Modification 2 : Steric hindrance at this position reduces metabolic clearance but may lower solubility .
    • Methodology : Use molecular docking (AutoDock Vina) to predict binding affinities before synthesis .

Q. How can contradictions in biological activity data across studies be resolved?

  • Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Best practices include:

  • Step 1 : Standardize assays using reference compounds (e.g., thiazolidinediones for comparison) .
  • Step 2 : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Step 3 : Replicate studies in orthogonal models (e.g., zebrafish vs. murine models) .

Q. What computational approaches predict the reactivity of the thioester group?

  • Answer :

  • DFT Calculations : Model thioester hydrolysis pathways (e.g., solvolysis in aqueous DMSO) to identify stabilizing substituents .
  • MD Simulations : Predict conformational flexibility of the azetidine ring in biological membranes .

Data Contradictions and Resolution

  • Issue : Conflicting reports on metabolic stability (e.g., liver microsome assays vs. in vivo models).
  • Resolution : Use isotopic labeling (14C-acetylthio) to track metabolite formation via LC-MS/MS .

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